2-(3-Chloro-4-methylphenyl)pyrrolidine
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Overview
Description
2-(3-Chloro-4-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14ClN. It features a pyrrolidine ring substituted with a 3-chloro-4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methylphenyl)pyrrolidine typically involves the reaction of 3-chloro-4-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The chloro and methyl groups on the phenyl ring can enhance the compound’s binding affinity and selectivity towards certain biological targets. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
3-Chloro-4-methylbenzaldehyde: A precursor in the synthesis of 2-(3-Chloro-4-methylphenyl)pyrrolidine.
Pyrrolidinone: A related compound with a lactam structure, known for its diverse biological activities
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the 3-chloro-4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
InChI Key |
DXYRIQWVWKQLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2)Cl |
Origin of Product |
United States |
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